molecular formula C15H24ClNO4S B603106 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1246822-00-3

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603106
CAS No.: 1246822-00-3
M. Wt: 349.9g/mol
InChI Key: YPKJIGFITQHTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with chloro, hydroxypropyl, methyl, and pentyloxy groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-(pentyloxy)benzenesulfonyl chloride.

    Chlorination: The benzene ring is chlorinated using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chloro group.

    Hydroxypropylation: The hydroxypropyl group is introduced through a nucleophilic substitution reaction using 2-hydroxypropylamine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

CAS No.

1246822-00-3

Molecular Formula

C15H24ClNO4S

Molecular Weight

349.9g/mol

IUPAC Name

5-chloro-N-(2-hydroxypropyl)-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C15H24ClNO4S/c1-4-5-6-7-21-14-8-11(2)13(16)9-15(14)22(19,20)17-10-12(3)18/h8-9,12,17-18H,4-7,10H2,1-3H3

InChI Key

YPKJIGFITQHTSC-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)O

Origin of Product

United States

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